Bepafant
Overview
Description
Bepafant, also known as WEB-2170, is a synthetic racemic platelet-activating-factor receptor (PAFR) antagonist based on the hetrazepine scaffold . It is a pharmacologically more potent derivative of Apafant .
Molecular Structure Analysis
Bepafant has a complex molecular structure. It is based on the thienotriazolodiazepine scaffold . The 2D structure of Bepafant can be found in various databases .
Chemical Reactions Analysis
Bepafant is a potent and selective antagonist of the pro-inflammatory platelet-activating factor (PAF) receptor . It competes with the natural ligand PAF, thereby inhibiting the proinflammatory function of the receptor .
Physical And Chemical Properties Analysis
Bepafant has a molecular weight of 467.12 and an XLogP of 3.43 . It has 6 hydrogen bond acceptors, 0 hydrogen bond donors, and 3 rotatable bonds . Its topological polar surface area is 100.33 .
Scientific Research Applications
Pharmacologic Activity
Bepafant, known as WEB 2170, is a potent and selective antagonist of platelet activating factor (PAF). It has shown efficacy both in vitro and in vivo in inhibiting PAF-induced human platelet and neutrophil aggregation. The drug's potency in vitro is comparable to WEB 2086, another PAF antagonist. Bepafant's significant dose-dependent effects include abrogation of bronchoconstriction, hypotension, and mortality in animal models when administered orally or intravenously. This makes it a strong candidate for further exploration in conditions mediated by PAF (Heuer et al., 1990).
Anaphylaxis Studies
Bepafant has been studied for its role in anaphylaxis. In models of active and passive anaphylaxis in mice and guinea pigs, Bepafant demonstrated protective effects. It mitigated anaphylactic bronchoconstriction, blood pressure changes, and mortality, suggesting its significant role in counteracting PAF-mediated effects in anaphylactic reactions (Heuer, 1991).
Pancreas Perfusion Post-Ischemia
A study explored the role of PAF in pancreatic ischemia and the effects of Bepafant in pancreas preservation. Results indicated that Bepafant enhanced pancreas preservation post-cold ischemia by antagonizing inflammatory and vasoconstrictory responses to PAF synthesized during surgical pancreas preparation (Leonhardt et al., 1995).
Role in Blood Component Storage
Studies have shown that compounds biologically similar to PAF develop during the storage of blood components. Bepafant was found to inhibit the plasma priming activity of these agents, which primed the neutrophil NADPH oxidase. This finding opens avenues for its potential role in enhancing the safety and efficacy of stored blood components (Silliman et al., 1993).
properties
IUPAC Name |
[9-(2-chlorophenyl)-3-methyl-16-thia-2,4,5,8-tetrazatetracyclo[8.6.0.02,6.011,15]hexadeca-1(10),3,5,8,11(15)-pentaen-13-yl]-morpholin-4-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN5O2S/c1-13-26-27-19-12-25-21(15-4-2-3-5-17(15)24)20-16-10-14(11-18(16)32-23(20)29(13)19)22(30)28-6-8-31-9-7-28/h2-5,14H,6-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYVRZOREBYLCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=C(C4=C(S3)CC(C4)C(=O)N5CCOCC5)C(=NC2)C6=CC=CC=C6Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN5O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10869589 | |
Record name | [6-(2-Chlorophenyl)-1-methyl-8,9-dihydro-4H,7H-cyclopenta[4,5]thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-8-yl](morpholin-4-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10869589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bepafant | |
CAS RN |
114776-28-2 | |
Record name | [6-(2-Chlorophenyl)-8,9-dihydro-1-methyl-4H,7H-cyclopenta[4,5]thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-8-yl]-4-morpholinylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=114776-28-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bepafant [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114776282 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BEPAFANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CKS724B66O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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